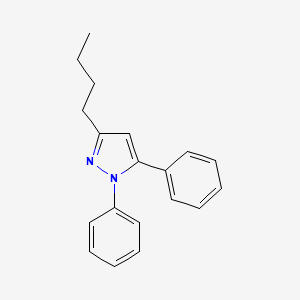

3-Butyl-1,5-diphenyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Butyl-1,5-diphenyl-1H-pyrazole is a useful research compound. Its molecular formula is C19H20N2 and its molecular weight is 276.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of 3-Butyl-1,5-diphenyl-1H-pyrazole

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with carbonyl compounds. Various synthetic routes have been developed, including microwave-assisted reactions that enhance yield and reduce reaction time. For example, the use of iodine as a catalyst has been shown to produce high yields of pyrazole derivatives under mild conditions .

Biological Activities

This compound exhibits a range of biological activities that make it a valuable compound in pharmaceuticals:

2.1 Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly inhibit inflammatory pathways. In various studies, compounds similar to this compound have shown promising results in reducing pro-inflammatory cytokines such as TNF-α and IL-6 .

2.2 Antimicrobial Properties

Pyrazoles have been evaluated for their antimicrobial activity against various pathogens. For instance, studies have demonstrated that certain pyrazole derivatives exhibit potent antibacterial effects against strains such as E. coli and Staphylococcus aureus .

2.3 Anticancer Potential

The compound has also been investigated for its anticancer properties. Some pyrazole derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Case Study 1: Anti-inflammatory Effects

A study conducted by Chandra et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that several compounds exhibited significant anti-inflammatory activity compared to standard drugs like indomethacin .

Case Study 2: Antimicrobial Activity

Another investigation by Ragavan et al. focused on the synthesis of novel 1,5-diaryl pyrazoles and their antibacterial activities against E. coli and S. aureus. The study highlighted the importance of specific substituents on the pyrazole ring in enhancing antimicrobial efficacy .

Case Study 3: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, compounds similar to this compound were tested for their ability to inhibit cancer stem cells and showed promising results against cisplatin-resistant cell lines .

Data Tables

化学反応の分析

1.1. Chalcone-Hydrazine Cyclocondensation

A primary method involves the reaction of chalcone derivatives with substituted hydrazines. For example:

-

Reactants : A chalcone precursor (e.g., 1,3-diphenylpropenone) reacts with phenylhydrazine or 4-(tert-butyl)phenylhydrazine in the presence of copper triflate and ionic liquid catalysts (e.g., [bmim]PF6) .

-

Conditions : One-pot addition-cyclocondensation at 60–90°C, followed by oxidative aromatization.

Mechanism :

-

Nucleophilic attack by hydrazine on the α,β-unsaturated ketone.

-

Cyclization to form a pyrazoline intermediate.

1.2. Solvent-Free Condensation

A solvent-free approach avoids toxic solvents and enhances atom economy:

-

Reactants : 2,2′,6,6′-Tetramethyl-3,5-heptanedione (for tert-butyl analogs) or substituted 1,3-diketones react with hydrazine hydrate .

-

Conditions : Heating at 60–70°C under solvent-free conditions.

-

Yield : High yields (>85%) for 3,5-di-tert-butylpyrazole derivatives .

Adaptation for Target Compound :

Substituting the diketone with a butyl-substituted analog (e.g., 3-butyl-1,5-diphenylpropanedione) would enable analogous synthesis.

2.1. Substituent Effects

-

3-Position Selectivity : The butyl group at position 3 is introduced via the choice of diketone or enone precursor. Trichloromethyl enones, for instance, enable regiocontrolled substitution at position 3 through β-enaminone intermediates .

-

1,5-Diphenyl Groups : These arise from phenylhydrazine and chalcone precursors. Steric and electronic effects of substituents direct cyclization regiochemistry .

2.2. Catalytic Systems

-

Copper Triflate : Enhances cyclocondensation efficiency and recyclability (>4 cycles without loss) .

-

Ionic Liquids : [bmim]PF6 improves reaction rates and selectivity for 1,3,5-trisubstituted pyrazoles .

3.1. NMR Spectral Signatures

For structurally similar pyrazoles (e.g., 1,5-diphenyl-3-(4-trifluoromethylphenyl)-1H-pyrazole) :

-

1H NMR (CDCl3) : δ 7.94 (d, J = 8.0 Hz, 2H), 7.61 (d, J = 8.0 Hz, 2H), 6.86 (s, 1H, pyrazole-H).

-

13C NMR : Peaks at δ 152.6 (C-3), 144.7 (C-5), and 106.3 (C-4) confirm the pyrazole core .

3.2. Chromatographic Purification

4.2. Further Functionalization

特性

CAS番号 |

871110-25-7 |

|---|---|

分子式 |

C19H20N2 |

分子量 |

276.4 g/mol |

IUPAC名 |

3-butyl-1,5-diphenylpyrazole |

InChI |

InChI=1S/C19H20N2/c1-2-3-12-17-15-19(16-10-6-4-7-11-16)21(20-17)18-13-8-5-9-14-18/h4-11,13-15H,2-3,12H2,1H3 |

InChIキー |

VOTNIUQWGPWUDZ-UHFFFAOYSA-N |

SMILES |

CCCCC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

正規SMILES |

CCCCC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。